Clionastatin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

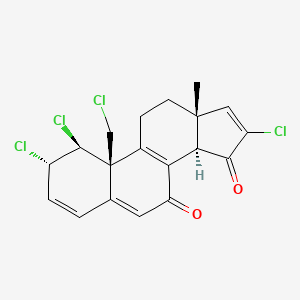

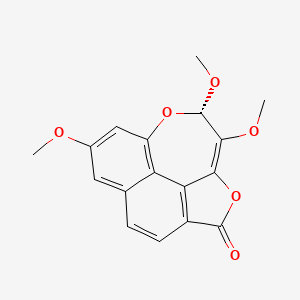

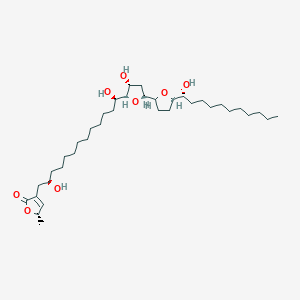

Clionastatin B is an androstanoid that is androsta-3,5,8,16-tetraene substituted by chloro groups at positions 1, 2, 16 and 19 and oxo groups at positions 7 and 15 (the 1beta,2alpha stereoisomer). It is isolated from burrowing sponge Cliona nigricans and exhibits cytotoxic efficacy. It has a role as a metabolite and an antineoplastic agent. It is a 15-oxo steroid, a 7-oxo steroid, an androstanoid and a chlorinated steroid.

Applications De Recherche Scientifique

Isolation and Characterization

Clionastatin B, alongside its counterpart Clionastatin A, has been isolated from the burrowing sponge Cliona nigricans. These molecules are unique as they represent the first polyhalogenated steroids discovered in a natural organism and are the first known examples of halogenated androstanes. Notably, this compound is a tetrachlorinated androstane derivative, showcasing significant cytotoxic properties (Fattorusso et al., 2004).

Synthetic Achievements

The first total synthesis of this compound, along with Clionastatin A, was achieved through an asymmetric, radical fragment coupling approach. This synthesis method involved several critical processes, including an Ireland-Claisen rearrangement for stereocenter introduction, regioselective acyl radical conjugate addition, intramolecular Heck reaction, and diastereoselective olefin dichlorination. This synthesis clarified the true structures of Clionastatins A and B, confirming them as C14 epimers of the originally proposed structures (Ju et al., 2021).

Structural Studies

Comprehensive syntheses have been conducted to create the ABC tricyclic ring system of Clionastatins, providing strong support for their structural proposal. This synthesis encountered challenges, such as a substrate-dependent reversal in alkene chlorination diastereoselectivity, but ultimately it paved the way for the potential enantioselective synthesis of Clionastatins (Tartakoff & Vanderwal, 2014).

Divergent Synthesis Approach

A unique two-stage synthesis strategy for Clionastatins A and B has been developed, starting from testosterone. This approach includes stereoselective dichlorination, challenging neopentyl chlorination, photochemical dibromination-reductive debromination, anti-Markovnikov olefin oxidation, and Wharton transposition. This synthesis confirmed the stability of the backbone against aromatization during the oxidation stage, which is crucial for the integrity of the final product (Cui et al., 2022).

Propriétés

Formule moléculaire |

C19H16Cl4O2 |

|---|---|

Poids moléculaire |

418.1 g/mol |

Nom IUPAC |

(1S,2S,10S,13S,14R)-1,2,16-trichloro-10-(chloromethyl)-13-methyl-2,11,12,14-tetrahydro-1H-cyclopenta[a]phenanthrene-7,15-dione |

InChI |

InChI=1S/C19H16Cl4O2/c1-18-5-4-10-14(15(18)16(25)12(22)7-18)13(24)6-9-2-3-11(21)17(23)19(9,10)8-20/h2-3,6-7,11,15,17H,4-5,8H2,1H3/t11-,15+,17+,18+,19-/m0/s1 |

Clé InChI |

ZNBLDVJPJJWYKW-QWJXWIJWSA-N |

SMILES isomérique |

C[C@]12CCC3=C([C@@H]1C(=O)C(=C2)Cl)C(=O)C=C4[C@@]3([C@@H]([C@H](C=C4)Cl)Cl)CCl |

SMILES canonique |

CC12CCC3=C(C1C(=O)C(=C2)Cl)C(=O)C=C4C3(C(C(C=C4)Cl)Cl)CCl |

Synonymes |

clionastatin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4,6-dideoxy-4-[(2S)-2,4-dihydroxybutanamido]-2-O-methyl-alpha-D-mannopyranoside](/img/structure/B1250550.png)

![2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid](/img/structure/B1250567.png)

![(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B1250574.png)